1h-Benzimidazole-2-sulfonamide

Übersicht

Beschreibung

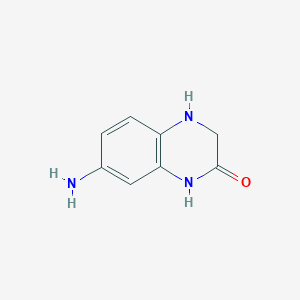

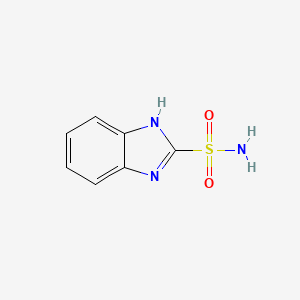

1H-Benzimidazole-2-sulfonamide is a compound with the molecular formula C7H7N3O2S . It is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring and an imidazole ring . Benzimidazole derivatives are known for their significant importance as chemotherapeutic agents in diverse clinical conditions .

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-sulfonamide consists of a benzene ring fused with an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

While the specific chemical reactions involving 1H-Benzimidazole-2-sulfonamide are not detailed in the retrieved papers, benzimidazole derivatives are known to exert their antitumor activity through various mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .Physical And Chemical Properties Analysis

1H-Benzimidazole-2-sulfonamide has a molecular weight of 197.214 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

- Benzimidazole-sulphonamide derivatives have been synthesized and evaluated for various biological activities . They are known for their wide range of medicinal properties .

- The synthesis of these compounds involves the fusion of benzimidazole ring and sulfonamide moiety .

- The results of these studies have shown that these compounds possess antimicrobial, anti-viral, anti-diabetic, and anti-cancer activity .

- Benzimidazole and sulfonamides play an important role in the medical field with many pharmacological activities such as antimicrobial, antiviral, anti-diabetic, and anticancer activity .

- The potency of these clinically useful drugs in treatment of microbial infections and other activities encouraged the development of some more potent and significant compounds .

Medicinal Chemistry

Pharmaceutical Chemistry

- Triazole-benzenesulfonamide hybrids have shown a wide spectrum of biological activities such as anti-malarial and anti-bacterial .

- The hybridization of triazoles and benzenesulfonamides represents an advanced approach in the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .

- 3-Nitro-1H-1,2,4-triazoles containing differently substituted benzenesulfonamides were synthesized and tested for in vitro anti-trypanosomal and anti-leishmanial activities .

- 1H-Benzimidazole-2-Yl hydrazones have shown antioxidant activity .

- The ability of these compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin .

Anti-malarial and Anti-bacterial Agents

Anti-trypanosomal and Anti-leishmanial Activities

Antioxidant Activity

Antifungal and Antiviral Agents

- Triazole-benzenesulfonamide hybrids have shown anti-inflammatory and analgesic activities .

- The hybridization of these two represents an advanced approach in the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .

- Benzenesulfonamide bearing triazole moieties were found to be good inhibitors of COX-2 .

- These compounds were even more potent than celecoxib, a well-known COX-2 inhibitor .

- Sulfonamide-based indole analogs have shown strong antimicrobial actions .

- The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

- Indole derivatives have shown antitubercular properties .

- Indole is a relatively weak basic chemical, which results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

- Indole derivatives have shown antidiabetic properties .

- The presence of sulfonamide moiety within the heterocyclic template enriches the lipophilic properties of the developed derivatives .

Anti-inflammatory and Analgesic Agents

COX-2 Inhibitors

Antimicrobial Agents

Antitubercular Agents

Antidiabetic Agents

Antiviral Agents

Zukünftige Richtungen

Benzimidazole derivatives, including 1H-Benzimidazole-2-sulfonamide, have attracted a great deal of interest among medicinal chemists due to their significant pharmacological properties . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name |

1H-benzimidazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGHQBXKSHAQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281362 | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Benzimidazole-2-sulfonamide | |

CAS RN |

5435-31-4 | |

| Record name | 2-Benzimidazolesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

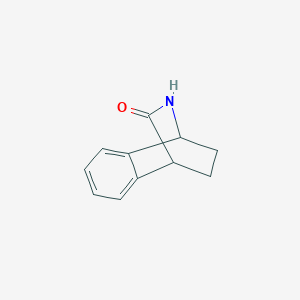

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)